5-chloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Description
5-chloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20ClN3O3S3 and its molecular weight is 446. The purity is usually 95%.
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Scientific Research Applications
Cerebrovascular and Anticonvulsant Applications
One significant area of application for sulfonamide derivatives includes their potential in cerebrovasodilatation and anticonvulsant effects. For instance, a study by Barnish et al. (1981) on a series of sulfonamide derivatives demonstrated that sulfones with halogen substituents, particularly those with 3- or 4-halo substituents, displayed high anticonvulsant activity. One specific analogue was identified to selectively increase cerebral blood flow in animals without causing an unacceptable level of diuresis, highlighting its potential for cerebrovascular applications (Barnish et al., 1981).
Carbonic Anhydrase Inhibition
Another key area of research involves the inhibition of carbonic anhydrase isozymes, which has implications for conditions such as glaucoma. For example, derivatives obtained by reacting sulfanilamide with various chlorides and amines were found to inhibit carbonic anhydrase isozymes, indicating their potential as therapeutic agents for diseases associated with these enzymes (Turkmen et al., 2005).
Neuropharmacological Properties
Research on N-alkylated arylsulfonamide derivatives has revealed their potential in neuropharmacology, particularly as selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. Certain compounds have shown potent and selective antagonism at the 5-HT7 receptor, as well as multimodal 5-HT/dopamine receptor ligand properties, demonstrating antidepressant-like and pro-cognitive effects in vivo (Canale et al., 2016).
Properties
IUPAC Name |
5-chloro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S3/c1-25-16-13(3-2-8-19-16)17(22)21-9-6-12(7-10-21)11-20-27(23,24)15-5-4-14(18)26-15/h2-5,8,12,20H,6-7,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFFHUSWOUJASV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.